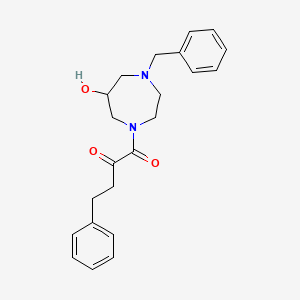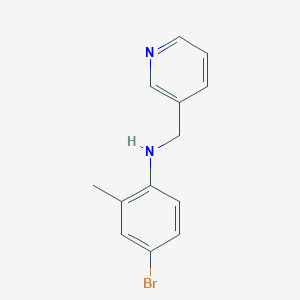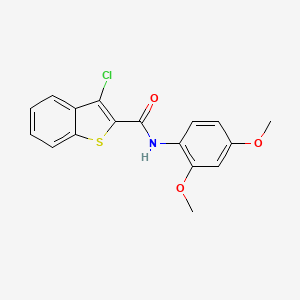
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-1-oxo-4-phenyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to the one often involves multistep reactions, starting from basic aromatic or heterocyclic precursors. For instance, compounds with benzodiazepine structures are synthesized through reactions involving substituted phenyl derivatives and diamines in the presence of catalysts like piperidine, optimizing solvent conditions to enhance yield and antimicrobial activity (Gajanan D. Kottapalle & A. Shinde, 2021). Another example includes the condensation of arylglycidates with 1,2-diaminobenzenes in acetic acid, leading to the formation of benzodiazepin-2(1H)-ones or benzylquinoxalin-2(1H)-ones depending on the substituents present (V. Mamedov et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of similar compounds typically employs techniques like X-ray diffraction (XRD) and NMR spectroscopy. These analyses reveal intricate details about the spatial arrangement of atoms, molecular conformation, and intramolecular interactions, which are crucial for understanding the compound's reactivity and physical properties. For example, the structure of certain benzodiazepines is characterized by a boat conformation with specific substituents occupying equatorial positions, demonstrating the versatility and complexity of these molecules' 3D structures (M. Rida et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups, leading to a variety of chemical transformations. For instance, the presence of hydroxy or amino groups can facilitate the formation of hydrogen bonds, affecting the compound's solubility and reactivity. Moreover, the incorporation of electron-withdrawing or electron-donating substituents can significantly impact the antimicrobial and anticancer activities of these molecules, as demonstrated in various studies (Deepak Verma et al., 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and thermal stability of compounds structurally related to "1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-1-oxo-4-phenyl-2-butanone" are closely tied to their molecular structure. For example, the synthesis and characterization of certain diazene derivatives reveal their higher thermal stability and potential nonlinear optical (NLO) properties, which are promising for applications in material science (Santosh Kumar et al., 2019).
Propriétés
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-4-phenylbutane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-20-16-23(15-19-9-5-2-6-10-19)13-14-24(17-20)22(27)21(26)12-11-18-7-3-1-4-8-18/h1-10,20,25H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKLKLYSEXRKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-3-(3-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]propanamide](/img/structure/B5668983.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B5668990.png)
![6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5668991.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-methylpiperidine](/img/structure/B5669005.png)
![N-[2-(pyridin-2-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5669010.png)

![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5669024.png)
![7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5669039.png)
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5669042.png)
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5669056.png)
![(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)
![3-(rel-(3S,4R)-3-cyclopropyl-4-{[(5-methyl-2-pyrazinyl)carbonyl]amino}-1-pyrrolidinyl)propanoic acid hydrochloride](/img/structure/B5669061.png)